molecular formula C11H13NO7 B072611 (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 1223-07-0

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B072611
CAS No.: 1223-07-0
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-MMWGEVLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst under reflux conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the tetrahydropyran intermediate with 4-nitrophenol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenoxy group, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S)-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure but with a methoxy group instead of a nitro group.

    (2S,3R,4S,5S)-2-(4-aminophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Contains an amino group instead of a nitro group.

Uniqueness

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKRYCCUGBBV-MMWGEVLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349315
Record name 4-Nitrophenyl alpha-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223-07-0
Record name 4-Nitrophenyl alpha-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.